

5-Bromo-6-chloropicolinaldehyde chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-6-chloropicolinaldehyde**

Cat. No.: **B567817**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **5-Bromo-6-chloropicolinaldehyde**

This technical guide provides a comprehensive overview of the chemical properties, spectral data, and safety information for **5-Bromo-6-chloropicolinaldehyde**, a halogenated pyridine derivative of interest to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

5-Bromo-6-chloropicolinaldehyde, also known as 5-bromo-6-chloropyridine-2-carbaldehyde, is a solid organic compound.[\[1\]](#)[\[2\]](#) Its core structure is a pyridine ring substituted with a bromine atom, a chlorine atom, and an aldehyde functional group.

Table 1: Physical and Chemical Properties of **5-Bromo-6-chloropicolinaldehyde**

Property	Value	Source(s)
CAS Number	1227583-91-6	[2] [3]
Molecular Formula	C ₆ H ₃ BrCINO	[2]
Molecular Weight	220.45 g/mol	[2]
Appearance	White to off-white solid	[1]
Boiling Point	277.2 ± 35.0 °C (Predicted)	[1]
Density	1.800 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	-1.28 ± 0.10 (Predicted)	[1]
Storage	Sealed in dry, Room Temperature or under inert gas (nitrogen or Argon) at 2-8°C	[1] [2]

Spectral Data

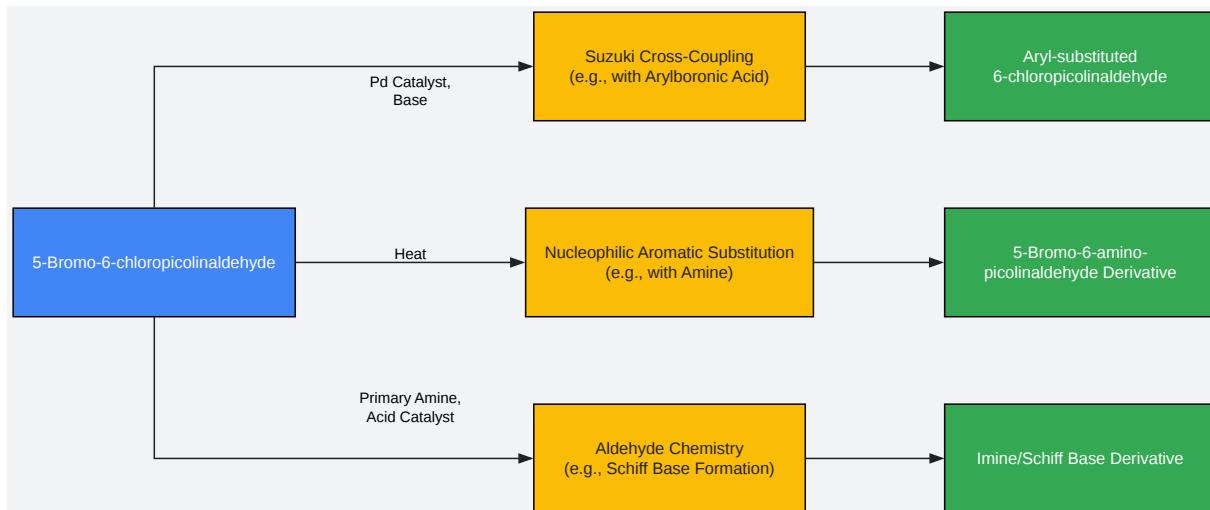
While specific experimental spectra for **5-Bromo-6-chloropicolinaldehyde** are not widely published, data for closely related structures provide insight into the expected spectral characteristics. For instance, NMR data is available for the related compound, 5-bromo-6-chloronicotinic acid.[4]

- **¹H NMR:** The proton NMR spectrum of a related compound, 5-bromo-6-chloronicotinic acid, shows signals in the aromatic region, specifically at δ 8.53 (d, J = 2.02 Hz, 1H) and 8.85 (d, J = 2.02 Hz, 1H), with an additional signal for the carboxylic acid proton at 13.57 (s, 1H).[4] For **5-Bromo-6-chloropicolinaldehyde**, one would expect to see characteristic peaks for the aldehyde proton in addition to the aromatic protons.
- **IR Spectroscopy:** Infrared spectroscopy would be expected to show characteristic peaks for the C=O stretch of the aldehyde, as well as peaks corresponding to the C-Br, C-Cl, and C=N bonds within the pyridine ring.
- **Mass Spectrometry:** Mass spectrometry is a key technique for confirming the molecular weight of the compound. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion peak.[5]

Experimental Protocols

Detailed experimental protocols for the synthesis of **5-Bromo-6-chloropicolinaldehyde** are not readily available in the provided search results. However, a synthesis for the related compound, 5-bromo-6-chloronicotinic acid, has been described.

Synthesis of 5-Bromo-6-chloronicotinic Acid[4]


- Reactants: 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol), and phosphorus oxychloride (20 mL) are added to a reaction flask.
- Reaction: The mixture is heated to reflux and maintained for 3 hours.
- Work-up: After the reaction is complete, the mixture is slowly poured into ice water and stirred for 2 hours.
- Extraction: The resulting solid precipitate is collected by filtration, then dissolved in ethyl acetate (300 mL).
- Drying and Isolation: The organic layer is dried with anhydrous sodium sulfate. The desiccant is filtered off, and the filtrate is concentrated under reduced pressure to yield the final product, 5-bromo-6-chloronicotinic acid, as a pink solid.[4]

This protocol for a related acid provides a potential starting point for developing a synthesis route to the target aldehyde, likely through the reduction of the corresponding acid or a related derivative.

Reactivity and Applications

Halogenated pyridines like **5-Bromo-6-chloropicolinaldehyde** are valuable intermediates in organic synthesis. The bromine and chlorine atoms can be displaced or participate in cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of various functional groups.[6] The aldehyde group is also reactive and can be used to synthesize a variety of derivatives, including Schiff bases, which have shown antibacterial properties.[7] These characteristics make it a useful building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[8]

Below is a logical diagram illustrating a general synthetic pathway for creating derivatives from a bromo-chloro-substituted pyridine, which is applicable to **5-Bromo-6-chloropicolinaldehyde**.

[Click to download full resolution via product page](#)

Caption: Synthetic pathways from **5-Bromo-6-chloropicolinaldehyde**.

Safety Information

Safety data for **5-Bromo-6-chloropicolinaldehyde** indicates that it should be handled with care. The compound is associated with the following hazard statements:

- H302: Harmful if swallowed.[1]
- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]

- H335: May cause respiratory irritation.[[1](#)]

Precautionary Measures:

- Handling: Wash hands and any exposed skin thoroughly after handling.[[9](#)] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[[1](#)] Use only outdoors or in a well-ventilated area.[[9](#)]
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[[9](#)]
- Storage: Store in a well-ventilated place and keep the container tightly closed.[[1](#)][[9](#)] It is recommended to store under an inert gas at 2-8°C.[[1](#)]
- First Aid: In case of inhalation, move the victim to fresh air.[[9](#)] If on skin, wash with plenty of soap and water.[[9](#)] If in eyes, rinse cautiously with water for several minutes.[[9](#)] If swallowed, rinse mouth.[[10](#)] Seek medical attention if you feel unwell or if irritation persists.[[9](#)][[10](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromo-5-chloropicolinaldehyde price,buy 6-Bromo-5-chloropicolinaldehyde - [chemicalbook](#) [chemicalbook.com]
- 2. 5-Bromo-6-chloropicolinaldehyde - CAS:1227583-91-6 - [Sunway Pharm Ltd](#) [3wpharm.com]
- 3. 5-Bromo-6-chloropicolinaldehyde [[summedchem.com](#)]
- 4. 5-Bromo-6-chloronicotinic acid CAS#: 29241-62-1 [[m.chemicalbook.com](#)]
- 5. [benchchem.com](#) [benchchem.com]
- 6. [mdpi.com](#) [mdpi.com]
- 7. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [[pmc.ncbi.nlm.nih.gov](#)]

- 8. [guidechem.com](#) [guidechem.com]
- 9. [fishersci.com](#) [fishersci.com]
- 10. [spectrumchemical.com](#) [spectrumchemical.com]
- To cite this document: BenchChem. [5-Bromo-6-chloropicolinaldehyde chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b567817#5-bromo-6-chloropicolinaldehyde-chemical-properties\]](https://www.benchchem.com/product/b567817#5-bromo-6-chloropicolinaldehyde-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com